molecular formula C18H22O B11967335 1,8,10,10,11,12-Hexamethyl-tricyclo(6.2.2.0(2,7))dodeca-2,4,6,11-tetraen-9-one CAS No. 17384-73-5

1,8,10,10,11,12-Hexamethyl-tricyclo(6.2.2.0(2,7))dodeca-2,4,6,11-tetraen-9-one

Cat. No.: B11967335
CAS No.: 17384-73-5
M. Wt: 254.4 g/mol
InChI Key: WHGBOLHKIDWTBX-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1,8,10,10,11,12-Hexamethyl-tricyclo(6.2.2.0(2,7))dodeca-2,4,6,11-tetraen-9-one involves several steps, typically starting with the formation of the tricyclic core. This can be achieved through a series of aldol reactions, which are catalyzed by aldolases . The reaction conditions often involve the use of specific catalysts and controlled temperatures to ensure the correct stereochemistry of the product.

Chemical Reactions Analysis

1,8,10,10,11,12-Hexamethyl-tricyclo(6.2.2.0(2,7))dodeca-2,4,6,11-tetraen-9-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

This compound has several applications in scientific research:

    Chemistry: Used as a model compound to study tricyclic structures and their reactivity.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, although no specific medical applications have been established.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,8,10,10,11,12-Hexamethyl-tricyclo(6.2.2.0(2,7))dodeca-2,4,6,11-tetraen-9-one involves its interaction with specific molecular targets. The compound’s tricyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar compounds include:

These compounds share similar tricyclic structures but differ in their functional groups, which can significantly affect their chemical reactivity and applications.

Properties

CAS No.

17384-73-5

Molecular Formula

C18H22O

Molecular Weight

254.4 g/mol

IUPAC Name

1,8,10,10,11,12-hexamethyltricyclo[6.2.2.02,7]dodeca-2,4,6,11-tetraen-9-one

InChI

InChI=1S/C18H22O/c1-11-12(2)18(6)14-10-8-7-9-13(14)17(11,5)15(19)16(18,3)4/h7-10H,1-6H3

InChI Key

WHGBOLHKIDWTBX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2(C3=CC=CC=C3C1(C(=O)C2(C)C)C)C)C

Origin of Product

United States

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